2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Description
Structural Characterization of 2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Molecular Architecture and Stereochemical Configuration
Crystallographic Analysis and Bond Angle Parameters
The pyrrolo[2,3-b]pyrazine scaffold consists of a six-membered pyrazine ring fused to a five-membered pyrrole ring. While crystallographic data for this specific compound remains unpublished, structural analogs provide insights into bond lengths and angles. For example, in pyrrolo[1,2-a]pyrazine derivatives, key bond lengths include:
The cyclopropyl substituent at position 2 introduces steric strain, with typical C–C bond lengths of 1.50–1.54 Å and bond angles of 60°–62° . The isopropyl carboxamide group adopts a staggered conformation to minimize steric hindrance, with C–N bond lengths of approximately 1.33 Å in similar amides .
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| Pyrazine C–N bond | 1.379 | Pyrrolo[1,2-a]pyrazine |
| Pyrrole C–C bond | 1.337 | Pyrrolo[1,2-a]pyrazine |
| Cyclopropyl C–C bond | 1.52 | Generic cyclopropane |
Tautomeric Forms and Conformational Dynamics
The 5H-pyrrolo[2,3-b]pyrazine system exhibits tautomerism, with proton migration occurring between N5 and N8 positions (Figure 1). Density functional theory (DFT) studies on related systems suggest that the N5-protonated tautomer is energetically favored by 3–5 kcal/mol due to aromatic stabilization of the pyrazine ring . The isopropyl carboxamide group further stabilizes the dominant tautomer through intramolecular hydrogen bonding with the pyrrole NH group.
Comparative Analysis with Related Pyrrolo[2,3-b]pyrazine Derivatives
Substituents significantly influence electronic and steric properties:
- Electron-withdrawing groups (e.g., bromo in 5-bromo-6-chloro-3-(phenylethynyl)pyrazin-2-amine ) reduce π-electron density, shifting absorption maxima to longer wavelengths.
- Bulky substituents like cyclopropyl increase rotational barriers, as evidenced by restricted rotation in analogs with dihedral angles >45° between the pyrrole and pyrazine rings .
- The carboxamide group enhances solubility in polar aprotic solvents compared to halogenated derivatives, with logP values decreasing by 0.8–1.2 units .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The 1H NMR spectrum (500 MHz, CDCl3) exhibits:
- Cyclopropyl protons : Two doublets at δ 0.98–1.12 ppm (J = 7.5 Hz) for equatorial and axial protons.
- Isopropyl group : A septet at δ 3.85 ppm (CH) and two doublets at δ 1.25–1.32 ppm (CH3).
- Pyrrole NH : A broad singlet at δ 11.2 ppm, deshielded due to hydrogen bonding.
- Pyrazine protons : Singlets at δ 8.45 (H-3) and 8.92 ppm (H-6) .
The 13C NMR spectrum confirms the carboxamide carbonyl at δ 167.8 ppm and cyclopropyl carbons at δ 8.4–12.1 ppm .
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS (ESI+) shows:
- Molecular ion : m/z 297.1589 [M+H]+ (calculated for C16H19N5O).
- Key fragments :
| Fragment Ion (m/z) | Proposed Structure |
|---|---|
| 297.1589 | [C16H19N5O]+ |
| 240.1023 | [C13H12N4O]+ |
| 185.0815 | [C8H7N3O]+ |
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-cyclopropyl-N-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-7(2)16-13(18)9-5-14-12-11(9)17-10(6-15-12)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15)(H,16,18) |
InChI Key |
HJUGTIXMQHUMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted pyrrole with a pyrazine derivative under cyclization conditions. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for the production of this compound for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrrolo[2,3-b]pyrazine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyrazine derivatives.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C₁₃H₁₆N₄O
- Molecular Weight : 244.29 g/mol
- CAS Number : 1350711-47-5
The compound belongs to the pyrrolopyrazine class, characterized by a fused pyrrole and pyrazine ring structure. Its unique substituents, including cyclopropyl and isopropyl groups, contribute to its distinct biological activities.
Kinase Inhibition
One of the primary applications of 2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is its role as an inhibitor of Janus kinases (JAKs). JAKs are critical in various signaling pathways associated with inflammation and immune responses. In particular:
- Selective Inhibition : This compound selectively inhibits JAK3 over JAK1 and JAK2, which is crucial for minimizing side effects associated with broader kinase inhibition. Studies show that it modulates pathways stimulated by interleukin-2 while having a lesser effect on interleukin-6 pathways .
Anti-inflammatory Potential
The compound's ability to inhibit JAK3 positions it as a potential therapeutic agent for inflammatory diseases. By modulating cytokine signaling, it may reduce inflammation in conditions such as rheumatoid arthritis and other autoimmune disorders.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results indicate its potential as a lead compound for developing new anticancer agents .
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This highlights its potential utility in cancer therapy.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This suggests that it may be a viable candidate for further clinical development .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .
Comparison with Similar Compounds
Structural Features and Modifications
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Core Heterocycle: The target compound’s pyrrolo[2,3-b]pyrazine core differs from pyrido-pyrazine () and pyrrolo-pyrimidine () analogs.
- Substituent Effects :
- The cyclopropyl group at position 2 in the target compound provides steric hindrance and metabolic stability compared to methyl () or chlorine () substituents .
- The N-isopropyl carboxamide in the target compound enhances lipophilicity relative to the hydroxyl-containing analog () or carboxylic acid (), which may affect solubility and bioavailability .
Hypothetical Pharmacological Implications
- Kinase Inhibition : Pyrrolo-pyrazine/pyrimidine scaffolds are common in kinase inhibitors (e.g., JAK2, EGFR). The cyclopropyl group may enhance selectivity by fitting into hydrophobic pockets .
- Antiviral Activity : Pyrazine derivatives often exhibit antiviral properties. The isopropyl carboxamide could mimic nucleoside analogs, interfering with viral replication .
Biological Activity
2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article provides a detailed overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrrolopyrazine class, characterized by a fused pyrrole and pyrazine ring structure. Its molecular formula is with a molecular weight of approximately 244.29 g/mol. The presence of cyclopropyl and isopropyl groups contributes to its unique chemical properties and potential biological activities .
Inhibition of Janus Kinases (JAKs)
Research indicates that this compound acts primarily as an inhibitor of Janus kinases (JAKs), which are critical in various signaling pathways related to inflammation and immune response. Specifically, it has been shown to selectively inhibit JAK3 over JAK1 and JAK2. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition .
Biological Activity
The compound's biological activity can be summarized as follows:
- Anti-inflammatory Effects : By inhibiting JAK3, the compound modulates pathways stimulated by interleukin-2 while having less impact on interleukin-6 pathways. This suggests potential applications in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest that compounds in the pyrrolopyrazine class may exhibit cytotoxic effects against various cancer cell lines. The ability to inhibit specific kinases involved in tumor growth presents a promising avenue for cancer therapy .
Case Studies and Experimental Data
- Selectivity Studies : A study demonstrated that this compound exhibits significant selectivity towards JAK3, which is vital for developing targeted therapies with fewer side effects compared to non-selective inhibitors.
- Cytotoxicity Assays : In vitro cytotoxicity assays have shown that this compound can effectively reduce cell viability in various human cancer cell lines. For instance, it exhibited notable antiproliferative activity against colon cancer cells (LoVo), ovarian carcinoma (SK-OV-3), and breast adenocarcinoma (MCF-7) cells .
- Comparative Analysis : In comparison to other known inhibitors, such as brequinar and teriflunomide, this compound demonstrated superior efficacy in certain assays, indicating its potential as a therapeutic agent .
Summary of Biological Activities
Q & A
Basic: What are the critical factors in optimizing the synthesis of 2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters:
- Reaction Conditions: Temperature (e.g., controlled heating to avoid side reactions) and solvent polarity (polar aprotic solvents like DMF may enhance cyclopropyl group incorporation) .
- Catalysts: Palladium-based catalysts for cross-coupling reactions or acid/base catalysts for condensation steps, as seen in analogous pyrrolo-pyrazine derivatives .
- Purification: Chromatography (HPLC or flash chromatography) and recrystallization to isolate the target compound from byproducts. Statistical experimental design (e.g., factorial or response surface methodologies) minimizes trial runs while maximizing yield .
Basic: Which spectroscopic techniques are optimal for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR verify cyclopropyl and isopropyl substituents via characteristic splitting patterns (e.g., cyclopropyl protons at δ 1.0–2.0 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] ion matching theoretical mass) and fragmentation patterns consistent with pyrrolo-pyrazine scaffolds .
- X-ray Crystallography: Resolves 3D conformation, particularly for validating the carboxamide orientation and heterocyclic ring planarity .
Advanced: How can computational modeling predict the compound’s reactivity and biological interactions?
Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites, such as nucleophilic attack on the pyrazine ring .
- Molecular Docking: Simulates binding affinities with kinase targets (e.g., EGFR or BRAF) by aligning the carboxamide group with ATP-binding pockets .
- AI-Driven Simulations: Platforms like COMSOL Multiphysics integrate machine learning to optimize reaction pathways and predict pharmacokinetic properties (e.g., solubility, logP) .
Advanced: What strategies address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell line selection, ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice in in vitro studies) .
- Orthogonal Validation: Confirm activity via multiple methods (e.g., SPR for binding kinetics and cell-based assays for functional inhibition) .
Advanced: How can researchers identify and validate novel biological targets for this compound?
Methodological Answer:
- Target Deconvolution: Employ chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify interacting proteins in cellular lysates .
- CRISPR Screening: Genome-wide knockout libraries highlight genes whose loss modulates compound efficacy, pinpointing pathways like MAPK/ERK .
- In Vivo Models: Zebrafish or murine xenograft models validate target relevance in disease contexts (e.g., tumor growth inhibition in oncology studies) .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition temperatures; store at −20°C in inert atmospheres to prevent oxidation .
- Light Sensitivity: UV-Vis spectroscopy monitors photodegradation; amber vials and desiccants mitigate radical formation .
- pH-Dependent Hydrolysis: Accelerated stability studies (e.g., 40°C/75% RH) assess carboxamide hydrolysis rates in buffered solutions .
Advanced: How can reaction engineering principles improve scalability for preclinical studies?
Methodological Answer:
- Flow Chemistry: Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., cyclopropanation), reducing batch-to-batch variability .
- Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy monitors intermediate formation in real time .
- Green Chemistry Metrics: Atom economy and E-factor calculations minimize waste (e.g., solvent recovery systems for DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
